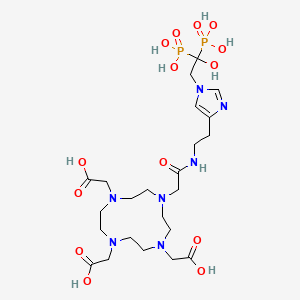

DOTA Zoledronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

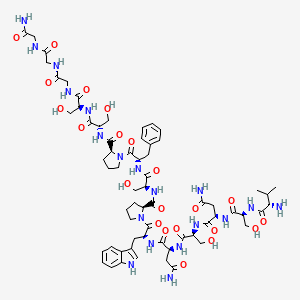

DOTA Zoledronate, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-conjugated zoledronic acid, is a novel compound that combines the properties of zoledronic acid and DOTA. Zoledronic acid is a nitrogen-containing bisphosphonate used primarily to treat bone diseases, while DOTA is a chelator that forms stable complexes with various radiometals. The combination of these two components makes this compound a promising candidate for the diagnosis and therapy of bone metastasis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DOTA Zoledronate involves the chelation of generator-produced gallium-68 chloride with DOTA-zoledronate in an acetate buffer at elevated temperatures. This is followed by cartridge purification . The radiolabelling process and purification methods have been optimized to enhance the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound requires stringent quality control measures to ensure the consistency and safety of the final product. The process involves automated radiolabelling procedures, the use of coated glass reactors, and a combination of reliable radio thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) methods for identification and purification .

化学反応の分析

Types of Reactions

DOTA Zoledronate undergoes various chemical reactions, including chelation, radiolabelling, and purification. The primary reaction involves the chelation of gallium-68 chloride with DOTA-zoledronate .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include gallium-68 chloride, acetate buffer, and DOTA-zoledronate. The reaction conditions typically involve elevated temperatures and cartridge purification .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabelled compound, which is used for imaging and therapeutic purposes .

科学的研究の応用

DOTA Zoledronate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Diagnosis and Therapy of Bone Metastasis: this compound is used for the diagnosis and palliative therapy of bone metastasis. .

Radiopharmaceuticals: The compound is used in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

作用機序

DOTA Zoledronate exerts its effects through the inhibition of osteoclast-mediated bone resorption. Zoledronic acid, the active component, binds to hydroxyapatite in bone and inhibits the activity of osteoclasts, thereby reducing bone resorption and turnover . The DOTA component allows for the chelation of radiometals, enabling the compound to be used for imaging and therapeutic purposes .

類似化合物との比較

DOTA Zoledronate is unique in its combination of zoledronic acid and DOTA, which allows for both therapeutic and diagnostic applications. Similar compounds include:

DOTA-Pamidronate: Another bisphosphonate conjugated with DOTA, used for similar imaging and therapeutic purposes.

BPAMD: A bisphosphonate combined with a chelator, used for nuclear medicine techniques.

DOTA-α-H-bisphosphonate: A known DOTA conjugate with similar structure and applications.

This compound stands out due to its high accumulation in bone, fast renal clearance, and promising pharmacokinetics, making it an effective agent for targeting bone metastases .

特性

分子式 |

C23H41N7O14P2 |

|---|---|

分子量 |

701.6 g/mol |

IUPAC名 |

2-[4,7-bis(carboxymethyl)-10-[2-[2-[1-(2-hydroxy-2,2-diphosphonoethyl)imidazol-4-yl]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44) |

InChIキー |

BRTYHOUKEJCOEE-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。